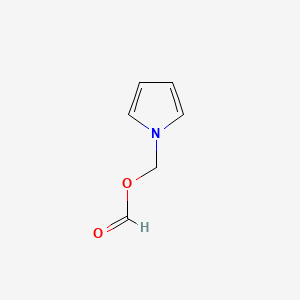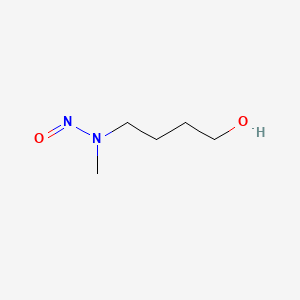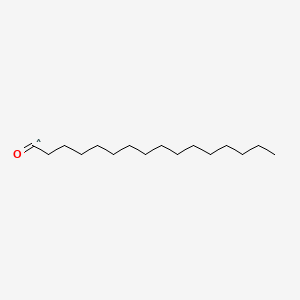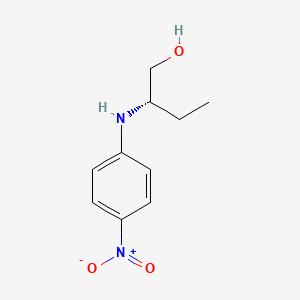
(S)-2-(4-Nitrophenylamino)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(4-Nitrophenylamino)butan-1-ol is a chiral compound that features a nitrophenyl group attached to an amino alcohol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Nitrophenylamino)butan-1-ol typically involves the reaction of (S)-2-amino-1-butanol with 4-nitrobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(4-Nitrophenylamino)butan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or tosyl chloride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride or tosyl chloride in anhydrous conditions.
Major Products Formed
Oxidation: Formation of (S)-2-(4-Nitrophenylamino)butan-1-one.
Reduction: Formation of (S)-2-(4-Aminophenylamino)butan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
(S)-2-(4-Nitrophenylamino)butan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of (S)-2-(4-Nitrophenylamino)butan-1-ol involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The nitrophenyl group can participate in π-π interactions with aromatic residues in the enzyme, while the amino alcohol moiety can form hydrogen bonds with polar residues .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(4-Nitrophenylamino)butan-1-ol: The enantiomer of the compound, which may have different biological activities.
4-Nitrophenylalanine: An amino acid derivative with a similar nitrophenyl group.
4-Nitrophenylethanol: A simpler alcohol with a nitrophenyl group.
Uniqueness
(S)-2-(4-Nitrophenylamino)butan-1-ol is unique due to its chiral nature and the presence of both a nitrophenyl group and an amino alcohol moiety. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
572923-31-0 |
|---|---|
Formule moléculaire |
C10H14N2O3 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
(2S)-2-(4-nitroanilino)butan-1-ol |
InChI |
InChI=1S/C10H14N2O3/c1-2-8(7-13)11-9-3-5-10(6-4-9)12(14)15/h3-6,8,11,13H,2,7H2,1H3/t8-/m0/s1 |
Clé InChI |
HWFULSRWSFXIFQ-QMMMGPOBSA-N |
SMILES isomérique |
CC[C@@H](CO)NC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canonique |
CCC(CO)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


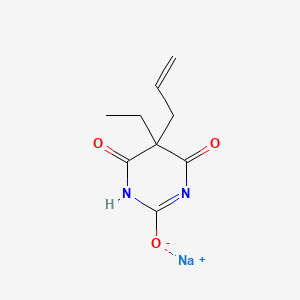
![2-Isopropyl-[1,3]oxathiepane](/img/structure/B13806657.png)
![(2S)-2-[(3-amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B13806665.png)
![2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone](/img/structure/B13806666.png)
![(R)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;heptahydrate](/img/structure/B13806674.png)
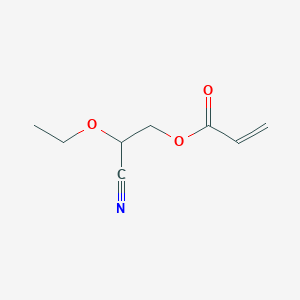
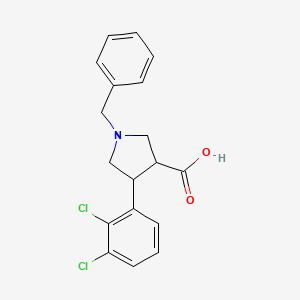
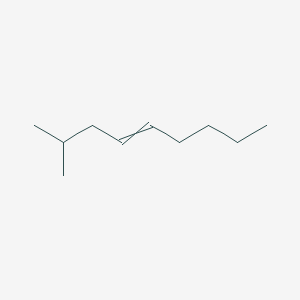
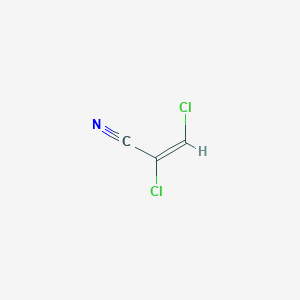
![4-[(2,5-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806699.png)
